2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline -

2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3706608
CAS Number:
Molecular Formula: C15H14BrNO2S
Molecular Weight: 352.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-methylsulfonyl-1,2,3,4,-tetrahydroisoquinoline

  • Compound Description: This compound serves as a key intermediate in various chemical syntheses. []
  • Relevance: 6-Bromo-2-methylsulfonyl-1,2,3,4,-tetrahydroisoquinoline shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound, 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the substituent at the 2-position. While the target compound has a (4-bromophenyl)sulfonyl group, this related compound features a methylsulfonyl group.

4-(4-Bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12)

  • Compound Description: AN12 exhibits significant antiulcer activity, demonstrating efficacy in reducing both stress- and indomethacin-induced ulcers in rats. It also shows potential in inhibiting gastric acid secretion. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: (±)-7 displays high affinity for σ2 receptors, particularly with excellent subtype selectivity, making it a potential candidate for development as a Positron Emission Tomography (PET) radiotracer. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

  • Compound Description: This compound exhibits promising deoxyribonuclease I (DNase I) inhibitory activity. []
  • Relevance: This compound, along with the target compound 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, falls under the broad category of 1,2,3,4-tetrahydroisoquinoline derivatives.

N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ)

  • Compound Description: NSTHIQ derivatives demonstrate notable antifungal activity, particularly against Aspergillus spp., Penicillium spp., and Botrytis cinerea. Certain derivatives also show potential for further development due to the absence of hepatic toxicity. []
  • Relevance: 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline belongs to the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) family of compounds. These compounds all share a 1,2,3,4-tetrahydroisoquinoline core with a sulfonyl group attached to the nitrogen atom at position 2.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: PDTic demonstrates potent and selective antagonist activity against the κ opioid receptor, holding promise for development as a therapeutic agent. []

(E)-3-(4-Iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51)

  • Compound Description: This compound acts as a highly selective dopamine D3 receptor antagonist and has potential use as a radioligand for in vitro and in vivo research. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. They are distinguished by their substituents: the target compound has a (4-bromophenyl)sulfonyl group at the 2-position, while compound 51 has a (4-(3-(4-iodophenyl)acrylamido)butyl group at the same position.

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

  • Compound Description: SUVN-502 is a potent and selective 5-hydroxytryptamine-6 receptor (5-HT6R) antagonist with potential therapeutic applications in treating cognitive disorders, particularly Alzheimer's disease. []
  • Relevance: Although SUVN-502 doesn't share the tetrahydroisoquinoline core, it's structurally related to 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline due to the presence of a (2-bromophenyl)sulfonyl moiety in its structure. This structural similarity might be relevant when considering the structure-activity relationship of sulfonyl-containing compounds for different targets.

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (B)

  • Compound Description: Compound B is studied for its crystal structure and intermolecular interactions, particularly C-F...F-C interactions. []
  • Relevance: This compound and the target compound, 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, are structurally similar due to their common 1,2,3,4-tetrahydroisoquinoline core. They differ in their substituents: compound B has a fluorine atom at the para position of the phenyl ring attached to the 1-position, while the target compound has a bromine at the para position of the phenyl ring attached to the sulfonyl group.

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was analyzed for its crystal structure and molecular packing, revealing insights into its intermolecular interactions. []
  • Relevance: This compound and 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline share the common core structure of 1,2,3,4-tetrahydroisoquinoline. They differ in their substituents at the 2 and 4 positions.

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (I)

  • Compound Description: Compound (I) showed good to moderate antibacterial activity and was characterized by its crystal structure and through DFT calculations. []
  • Relevance: This compound and the target compound 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline are grouped under the same chemical class of 1,2,3,4-tetrahydroisoquinoline derivatives. The presence of various substituents, including benzyl, furan, and indenylidene groups, differentiates this compound from the target compound.

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

  • Compound Description: 13jE exhibits dual activity as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist and a protein-tyrosine phosphatase 1B (PTP1B) inhibitor, making it a potential therapeutic for metabolic disorders. []

1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: Both TIQ and 1MeTIQ are endogenous compounds found in the brain. They are easily metabolized in rats and are suggested to be potentially linked to Parkinson's disease. []
  • Relevance: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The key difference is that TIQ and 1MeTIQ lack any substituent at the 2-position, while the target compound has a (4-bromophenyl)sulfonyl group. 1MeTIQ has a methyl group at the 1-position, which is absent in both TIQ and the target compound.

c-4-Bromo-r-1-cyano-c-3-methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These derivatives are intermediates in the synthesis of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. []

(3S,4R)-4-Fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Compound Description: The title compound, a derivative of 1,2,3,4-tetrahydroisoquinoline, exists as a racemic mixture of its 3S,4R and 3R,4S enantiomers. It features a fluorine atom and a carboxylic acid group at the 4-position, a 4-methoxyphenyl group at the 3-position, and a phenyl group at the 2-position. []
  • Relevance: This compound and the target compound 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline framework as a common structural motif. They are differentiated by the substituents and their positions on the tetrahydroisoquinoline ring. Specifically, this compound features fluorine and carboxylic acid groups at the 4-position, a 4-methoxyphenyl at the 3-position, and a phenyl group at the 2-position, while the target compound has a (4-bromophenyl)sulfonyl group at the 2-position and lacks substituents at the other mentioned positions.

1-Aryl-3-(phenylthio)oxindoles and 2-Substituted-3-oxo-4-(phenylthio)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds are substrates used in regioselective monofluorination reactions, leading to the production of fluorinated oxindole and isoquinoline derivatives. []
  • Relevance: While structurally dissimilar to 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, these compounds are relevant because they undergo a similar electrophilic fluorination reaction at specific positions, highlighting the reactivity of these ring systems.

2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (2)

  • Compound Description: Compound 2 acts as a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor and has oral bioavailability. []

Otc-His-Pro-NH2 (9a)

  • Compound Description: 9a is an analog of thyrotropin-releasing hormone (TRH) that exhibits significant central nervous system (CNS) actions but also possesses thyrotropin (TSH)-releasing activity. []
  • Relevance: Though structurally different from 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, 9a utilizes a (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Otc-OH) moiety as a replacement for the pyroglutamic acid residue in TRH. This modification highlights the use of tetrahydroisoquinoline derivatives in designing peptide analogs with potential therapeutic applications.

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

  • Compound Description: KY-021 acts as a peroxisome proliferator-activated receptor (PPAR) gamma agonist and shows promising anti-diabetic properties by reducing plasma glucose and triglyceride levels in animal models. []
  • Relevance: KY-021 and 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline scaffold. KY-021 has a carboxylic acid group at the 3-position, a benzyl group at the 2-position, and a [2-(5-methyl-2-phenyloxazol-4-yl)ethoxy] group at the 7-position, making it distinct from the target compound, which only has a (4-bromophenyl)sulfonyl group at the 2-position.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 acts as an inhibitor of the “funny” If current channel (If channel), showing potential in treating stable angina and atrial fibrillation. It exhibits significant uptake via OATP1B1 and slight uptake via hOCT1. []
  • Relevance: YM758 incorporates a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as part of its structure, while the target compound 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has the same core structure but without the methoxy substitutions on the aromatic ring. Both are structurally similar due to this shared tetrahydroisoquinoline core.

Nitrobenzylmercaptopurine Riboside (NBMPR) and its Conformationally Constrained Analogues

  • Compound Description: NBMPR is a potent ligand for the es nucleoside transporter. Conformationally constrained analogues were designed to understand the bioactive conformation of NBMPR when bound to the es transporter. []
  • Relevance: While structurally dissimilar to 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, NBMPR and its analogues are relevant because they target a specific transporter, the es nucleoside transporter. Studying the structure-activity relationship of these compounds can provide insights into designing transporter-specific inhibitors.

(1R,3S)-1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline ((1R,3S)-DM-TIQ), (1S,3R)-1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline ((1S,3R)-DM-TIQ), (1S,3S)-1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline ((1S,3S)-DM-TIQ), and (1R,3R)-1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline ((1R,3R)-DM-TIQ)

  • Compound Description: These four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are studied for their potential to induce Parkinson-like syndrome. The different stereoisomers might have varying biological activities. []
  • Relevance: These stereoisomers share the 1,2,3,4-tetrahydroisoquinoline core with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. They are differentiated by the presence of methyl groups at the 1 and 3 positions and the stereochemistry at those chiral centers, which is not specified for the target compound.

3,4-Methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and Derivatives

  • Compound Description: These compounds represent a class of constrained non-proteinogenic amino acid derivatives, potentially valuable as building blocks for peptide mimics with modified properties. []
  • Relevance: These compounds are derivatives of 1,2,3,4-tetrahydroisoquinoline, sharing the core structure with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a methano bridge between positions 3 and 4, forming a bicyclic system, and a carboxylic acid group at position 3, both of which are absent in the target compound.

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibits tumor-specific cytotoxic activity, particularly against human oral squamous cell carcinoma cell lines, and may induce autophagy in these cells. []

2-(Cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

  • Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 2- and 7-positions. This compound possesses a cyclohexylmethyl group at the 2-position and a {2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}sulfonamide group at the 7-position, while the target compound has a (4-bromophenyl)sulfonyl group at the 2-position and lacks a substituent at the 7-position.

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This specific enantiomer of the 6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline molecule is a product of an enantiospecific synthesis using a chiral chromium complex. This highlights the importance of stereochemistry in biological activity. []
  • Relevance: Both this compound and 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline are classified as 1,2,3,4-tetrahydroisoquinoline derivatives. This compound has a methyl group at the 2-position, a phenyl group at the 4-position, and methoxy groups at the 6 and 7 positions, differentiating it from the target compound, which has a (4-bromophenyl)sulfonyl group at the 2-position and lacks other substituents.

2-Arylsulfonyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and 2-Alkyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides

  • Compound Description: These compounds are synthesized on a solid support and represent a diverse library of 1,2,3,4-tetrahydroisoquinoline derivatives with various substituents at the 2- and 7-positions and a carboxamide group at the 3-position. []
  • Relevance: These compounds and 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline belong to the same chemical class of 1,2,3,4-tetrahydroisoquinoline derivatives. They share a common core structure but differ in the nature and position of their substituents. The library compounds have an alkoxy group at the 7-position and a carboxamide group at the 3-position, which are absent in the target compound. Additionally, the 2-position substituent varies, with one series having arylsulfonyl groups and the other alkyl groups, in contrast to the (4-bromophenyl)sulfonyl group in the target compound.

(±)-1-(3′-Hydroxy-4′-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

  • Compound Description: (±)-Reticuline is a newly identified alkaloid isolated from opium. As a benzyltetrahydroisoquinoline alkaloid, it may have implications for morphine quantification and plays a role in the biosynthesis of other opium alkaloids. []
  • Relevance: (±)-Reticuline belongs to the benzyltetrahydroisoquinoline class and shares the core tetrahydroisoquinoline structure with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The distinct difference lies in the substituents at the 1- and 2-positions. (±)-Reticuline has a (3′-hydroxy-4′-methoxybenzyl) group at the 1-position and a methyl group at the 2-position, while the target compound has a (4-bromophenyl)sulfonyl group at the 2-position and lacks a substituent at the 1-position.

8-Amino-2-methyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline (3,4-diOH-nomifensine)

  • Compound Description: 3,4-diOH-Nomifensine is a nomifensine derivative synthesized to investigate the importance of the catechol moiety for dopamine-like activity. It was found to possess dopamine-like activity. []
  • Relevance: 3,4-diOH-nomifensine shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. The difference lies in their substituents and their positions. 3,4-diOH-Nomifensine has an amino group at the 8-position, a methyl group at the 2-position, and a 3,4-dihydroxyphenyl group at the 4-position, while the target compound has a (4-bromophenyl)sulfonyl group at the 2-position and no other substituents.

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitory activity, making it a potential candidate for the treatment of type 2 diabetes. []
  • Relevance: This compound and 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core. They differ in their substituents at the 2-position. This compound has a complex [3-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl] substituent at the 2-position, while the target compound has a (4-bromophenyl)sulfonyl group.

7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661, 1)

  • Compound Description: SK&F 29661 is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). The acidic hydrogen of its aminosulfonyl group plays a role in its selectivity profile. []

Properties

Product Name

2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-(4-bromophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

InChI

InChI=1S/C15H14BrNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2

InChI Key

VQAHRLZMYNJYFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.